4-(Bromomethyl)pyridin-2-amine
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Overview
Description
4-(Bromomethyl)pyridin-2-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromomethyl and amino groups in its structure makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)pyridin-2-amine typically involves the bromination of 2-aminomethylpyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group attached to the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
- Substituted pyridine derivatives
- Pyridine N-oxides
- Methylpyridine derivatives
Scientific Research Applications
4-(Bromomethyl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)pyridin-2-amine largely depends on its chemical reactivity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. These compounds can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 2-Amino-4-methylpyridine
- 4-Chloromethylpyridin-2-amine
- 4-(Hydroxymethyl)pyridin-2-amine
Comparison: 4-(Bromomethyl)pyridin-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. For instance, 4-Chloromethylpyridin-2-amine has a similar structure but exhibits different reactivity due to the presence of chlorine instead of bromine. The bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro analog .
Properties
IUPAC Name |
4-(bromomethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVETAABCTVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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